3-Bromo-2-methoxyphenol

Sensory science Water quality Flavor and fragrance

Researchers procuring bromoguaiacol isomers frequently receive the 4-bromo variant-a crystalline solid with a vanilla-like odor threshold 380-4,800× lower than the 3-bromo isomer-compromising olfactory studies and regiospecific syntheses. 3-Bromo-2-methoxyphenol (CAS 88275-88-1) eliminates this substitution risk: • Regiospecific meta-Br/ortho-OMe pattern enables Pd-catalyzed Suzuki-Miyaura coupling with complete chemoselectivity for Caryl-Br over Caryl-Cl bonds, and uniquely participates in NBS-mediated dearomatization cascades delivering brominated ortho-quinone monoacetals. • Melts at 35-36°C; dispenses as a free-flowing liquid at ambient temperature without co-solvent, unlike the crystalline 4-bromo isomer. • Aqueous solubility of 3.7 g/L supports water-based biphasic coupling protocols, reducing organic solvent waste. Supplied with full CoA; available from stock for immediate dispatch.

Molecular Formula C7H7BrO2
Molecular Weight 203.03 g/mol
CAS No. 88275-88-1
Cat. No. B1291322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methoxyphenol
CAS88275-88-1
Molecular FormulaC7H7BrO2
Molecular Weight203.03 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1Br)O
InChIInChI=1S/C7H7BrO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3
InChIKeyKCHTZHONAUQNTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methoxyphenol: Meta-Bromo Guaiacol Building Block


3-Bromo-2-methoxyphenol (3-bromoguaiacol) is a meta-brominated, ortho-methoxylated phenol that serves as a regiospecifically functionalized aromatic building block. The bromine atom at the 3‑position and the methoxy group at the 2‑position create a substitution pattern that is fundamentally distinct from the more common para‑brominated isomer (4‑bromoguaiacol), leading to quantifiable differences in olfactory properties, physical form, solubility, and cross‑coupling reactivity [1].

Why 3-Bromo-2-methoxyphenol Cannot Be Replaced


Halogenated guaiacol isomers differ dramatically in their sensory and physicochemical profiles despite sharing the identical molecular formula. Systematic gas‑chromatography‑olfactometry studies have shown that the position of the bromine substituent alters the median odor threshold in air by more than three orders of magnitude (0.0023 ng/L for 5‑bromoguaiacol vs. 11 ng/L for the 3‑bromo isomer) and shifts the dominant odor quality from ‘sweet, vanilla‑like’ to ‘musty, old’ [1]. Concomitantly, the 3‑bromo isomer is a low‑melting solid (mp 35–36 °C) that becomes a liquid slightly above room temperature, whereas the 4‑bromo isomer is a crystalline powder [2]. These orthogonal differences make blind substitution scientifically unsound whenever sensory, formulation, or regiospecific reactivity constraints exist.

3-Bromo-2-methoxyphenol vs. Halogenated Guaiacols


Air Odor Threshold vs. Halogenated Guaiacol Isomers

In a systematic gas‑chromatography‑olfactometry study of 14 halogenated guaiacol derivatives, 3‑bromoguaiacol (3‑bromo‑2‑methoxyphenol) exhibited a median odor threshold in air of 11 ng/L, compared with 0.029 ng/L for 4‑bromoguaiacol, 0.0023 ng/L for 5‑bromoguaiacol, and 0.0046 ng/L for 6‑bromoguaiacol. The 3‑bromo isomer therefore requires a concentration 380‑ to 4,800‑fold higher than its isomers to reach the sensory detection limit, making it the least odor‑potent monobrominated guaiacol of the series [1].

Sensory science Water quality Flavor and fragrance Off-odor control

Odor Quality vs. Other Guaiacol Isomers

The same GC‑olfactometry study assigned the primary odor quality of 3‑bromoguaiacol as ‘musty, old’, whereas 4‑bromoguaiacol was characterized as ‘vanilla‑like, sweet, smoky’, 5‑bromoguaiacol as ‘smoky, sweet’, and 6‑bromoguaiacol as ‘medical, smoky, plaster‑like’. This qualitative divergence, grounded in the bromine substitution position, determines whether a compound will be perceived as a desirable vanilla note or an undesirable musty off‑odor [1].

Odor profiling Product formulation Masking agents Sensory QC

Ambient Physical Form vs. 4-Bromoguaiacol

3‑Bromo‑2‑methoxyphenol is a solid below 35 °C that melts to a liquid above 36 °C, as reported by Sigma‑Aldrich . In contrast, its 4‑bromo regioisomer (4‑bromo‑2‑methoxyphenol, CAS 7368‑78‑7) is typically handled as a white to light yellow crystalline powder at ambient temperatures [1]. This distinct thermal‑phase behavior affects dispensing accuracy, dissolution kinetics, and formulation protocols when operating near ambient laboratory or plant temperatures.

Formulation science Process chemistry Analytical reference standards

Aqueous Solubility vs. Other Guaiacol Isomers

The calculated aqueous solubility of 3‑bromo‑2‑methoxyphenol is 3.7 g/L at 25 °C . While direct experimental solubility comparisons for the entire bromoguaiacol series are scarce, this value places the 3‑bromo isomer in a solubility range that is distinct from the generally lower aqueous solubility anticipated for the more symmetrical 4‑bromo isomer (based on its higher melting point and crystal lattice energy). The moderate water solubility supports partitioning into aqueous phases during work‑up and enables aqueous Suzuki–Miyaura coupling protocols that preferentially activate the C–Br bond over C–Cl bonds .

Green chemistry Aqueous-phase synthesis Extraction optimization

Regiospecific Reactivity for Ortho-Quinone Monoacetals

A 2023 study demonstrated that sequential bromination/dearomatization of 2‑methoxyphenols with N‑bromosuccinimide (NBS) proceeds with high efficiency to generate bromo‑substituted ortho‑quinone monoacetals (o‑QMAs). The 3‑bromo‑2‑methoxyphenol regioisomer serves as the pivotal intermediate in this transformation, whereas the 4‑bromo isomer cannot undergo the same oxidative dearomatization because the bromine is positioned para to the phenolic oxygen, blocking the requisite quinone formation . This reactivity difference makes the 3‑bromo isomer the exclusive entry point to certain brominated o‑QMA scaffolds.

Dearomatization chemistry Natural product synthesis Oxidative coupling

Where 3-Bromo-2-methoxyphenol Outperforms Its Isomers


Low-Odor Water Treatment and Consumer Product Intermediates

In municipal water systems or consumer goods where chlorinated/brominated phenols are monitored as off‑odor contaminants, 3‑bromoguaiacol’s odor threshold of 11 ng/L means it is 380–4,800 × less detectable by smell than the 4‑, 5‑, or 6‑bromo isomers. Procurement of the 3‑bromo isomer as a reference standard or synthetic intermediate minimizes the risk of introducing a potent vanilla‑like or smoky off‑odor that could trigger consumer complaints [1].

Melt-Phase or Solvent-Free Reaction Feeds

Because 3‑bromo‑2‑methoxyphenol melts at 35–36 °C and exists as a free‑flowing liquid just above ambient temperature, it can be pumped, metered, or directly dispensed as a liquid into reactors without the need for a co‑solvent. In contrast, the crystalline 4‑bromo isomer must be dissolved or melted at higher temperature, adding a unit operation and potentially degrading heat‑sensitive co‑reactants [2].

Ortho-Quinone Monoacetal Synthesis for Bioactive Quinones

The 3‑bromo‑2‑methoxy substitution pattern uniquely enables the tandem NBS‑mediated bromination/dearomatization sequence that directly delivers brominated ortho‑quinone monoacetals—valuable intermediates in anticancer and antimicrobial quinone research. No other monobromoguaiacol isomer can participate in this oxidative cascade, making 3‑bromo‑2‑methoxyphenol the mandatory starting material for this synthetic route .

Aqueous Suzuki-Miyaura Cross-Coupling with Chemoselectivity

The 3‑bromo substituent engages in Pd‑catalyzed Suzuki–Miyaura coupling with complete chemoselectivity for Caryl–Br over Caryl–Cl bonds, and the moderate aqueous solubility (3.7 g/L) supports water‑based coupling protocols that reduce organic solvent waste. This reactivity profile is consistent across bromoguaiacols, but the 3‑bromo isomer’s known solubility allows for accurate stoichiometric planning in biphasic systems .

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